molecular formula C10H8F3NO5 B1419952 2-(5-Methoxy-2-nitro-4-(trifluoromethyl)phenyl)acetic acid CAS No. 1190198-33-4

2-(5-Methoxy-2-nitro-4-(trifluoromethyl)phenyl)acetic acid

Cat. No. B1419952
CAS RN: 1190198-33-4
M. Wt: 279.17 g/mol
InChI Key: GGDGHKVAGZZOSH-UHFFFAOYSA-N
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Description

“2-(5-Methoxy-2-nitro-4-(trifluoromethyl)phenyl)acetic acid” is a chemical compound with the molecular formula C10H8F3NO5 and a molecular weight of 279.17 . It is used for proteomics research .


Molecular Structure Analysis

The InChI code for a similar compound, “2-[2-nitro-4-(trifluoromethyl)phenyl]acetic acid”, is 1S/C9H6F3NO4/c10-9(11,12)6-2-1-5(3-8(14)15)7(4-6)13(16)17/h1-2,4H,3H2,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“2-(5-Methoxy-2-nitro-4-(trifluoromethyl)phenyl)acetic acid” is a solid . The melting point of a similar compound, “2-[2-nitro-4-(trifluoromethyl)phenyl]acetic acid”, is between 146 - 148 degrees Celsius .

Scientific Research Applications

Reactivity and Chemical Interactions

  • The compound demonstrates interesting behaviors in reactions due to the effects of its substituents. For instance, studies on similar compounds show how substituents can impact the reactivity in acid cleavage of phenyltrimethylsilanes, which is relevant for understanding the chemical behavior of 2-(5-Methoxy-2-nitro-4-(trifluoromethyl)phenyl)acetic acid (Eaborn, Salih, & Walton, 1972).

Synthesis and Derivatives

  • This compound serves as an intermediate in the synthesis of other chemical entities, like Indole-2-Acetic Acid Methyl Esters. Such syntheses involve intermediate steps using derivatives of 2-(5-Methoxy-2-nitro-4-(trifluoromethyl)phenyl)acetic acid, indicating its utility in complex organic syntheses (Modi, Oglesby, & Archer, 2003).

Use in Preparing [(Diacetoxy)iodo]arenes

  • The compound is useful in preparing [(diacetoxy)iodo]arenes, which are valuable in organic synthesis. Research shows efficient preparation methods for [(diacetoxy)iodo]arenes with various phenyl groups, including those similar to the trifluoromethyl group in 2-(5-Methoxy-2-nitro-4-(trifluoromethyl)phenyl)acetic acid (Iinuma, Moriyama, & Togo, 2012).

Formation of Cyclic Hydroxamic Acids and Lactams

  • This acid is involved in the synthesis of cyclic hydroxamic acids and lactams. Such compounds have numerous applications, including in pharmaceuticals and agrochemicals. The study demonstrates the reductive cyclization process, which is a critical step in these syntheses (Hartenstein & Sicker, 1993).

Applications in Photoaffinity Labeling

  • Compounds like [[2-Nitro-4-[3-(trifluoromethyl)-3 H -diazirin-3-yl]]phenoxy]acetic acid, which are derivatives of 2-(5-Methoxy-2-nitro-4-(trifluoromethyl)phenyl)acetic acid, have been synthesized for use in photoaffinity labeling. This application is significant in biological research for studying protein interactions (Hatanaka, Yoshida, Nakayama, & Kanaoka, 1989).

Safety and Hazards

The safety information for “2-[2-nitro-4-(trifluoromethyl)phenyl]acetic acid” indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Trifluoromethyl-containing compounds are becoming increasingly important in various fields, including agrochemicals, pharmaceuticals, and functional materials . Therefore, it is expected that many novel applications of compounds like “2-(5-Methoxy-2-nitro-4-(trifluoromethyl)phenyl)acetic acid” will be discovered in the future .

properties

IUPAC Name

2-[5-methoxy-2-nitro-4-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO5/c1-19-8-2-5(3-9(15)16)7(14(17)18)4-6(8)10(11,12)13/h2,4H,3H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGDGHKVAGZZOSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CC(=O)O)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80670624
Record name [5-Methoxy-2-nitro-4-(trifluoromethyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Methoxy-2-nitro-4-(trifluoromethyl)phenyl)acetic acid

CAS RN

1190198-33-4
Record name [5-Methoxy-2-nitro-4-(trifluoromethyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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